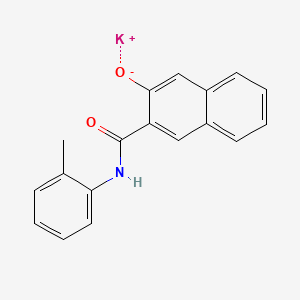

Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate

CAS No.: 93964-21-7

Cat. No.: VC17007734

Molecular Formula: C18H14KNO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93964-21-7 |

|---|---|

| Molecular Formula | C18H14KNO2 |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | potassium;3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate |

| Standard InChI | InChI=1S/C18H15NO2.K/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |

| Standard InChI Key | JWORAYGKPOQSFP-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is formally identified by the IUPAC name potassium;3-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]naphthalen-2-olate (CAS: 93964-24-0) . Its molecular formula is C₁₉H₁₅ClKNO₃, with a molecular weight of 379.9 g/mol . Despite the query specifying an o-tolyl (2-methylphenyl) substituent, the documented structure features a 4-chloro-2-methoxy-5-methylphenyl group attached to the naphthalene carboxamidate backbone . This discrepancy highlights the importance of precise nomenclature in chemical identification.

Key Structural Features:

-

Naphthalene core: A bicyclic aromatic system with a hydroxyl group at position 3 and a carboxamidate group at position 2.

-

Substituted aryl group: A para-chloro, ortho-methoxy, and meta-methyl substituted phenyl ring (Figure 1).

-

Potassium counterion: Stabilizes the deprotonated hydroxyl group via ionic interaction.

Figure 1: Structural representation of potassium 3-hydroxy-N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-2-carboxamidate .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves a multi-step sequence:

-

Naphthalene functionalization: 3-Hydroxynaphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Amidation: Reaction with 4-chloro-2-methoxy-5-methylaniline in anhydrous tetrahydrofuran (THF) yields the corresponding amide.

-

Deprotonation and salt formation: Treatment with potassium hydroxide (KOH) in ethanol generates the potassium carboxamidate.

Critical Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (amide coupling) | Minimizes side reactions |

| Solvent | Anhydrous THF | Enhances nucleophilicity |

| Purification | Column chromatography | >95% purity |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Hygroscopic and light-sensitive, requiring storage under inert gas (argon/nitrogen) at −20°C .

Future Research Directions

Unresolved Questions

-

Biological activity: Screen against multidrug-resistant pathogens (e.g., Staphylococcus aureus).

-

Catalytic applications: Explore use in cross-coupling reactions as a ligand for transition metals.

Synthetic Challenges:

-

Regioselectivity: Improving yield in the amidation step (current: ~60–70%).

-

Scalability: Transitioning from batch to continuous-flow reactors for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume